Product packaging for UDP-a-D-Galactose disodium salt(Cat. No.:CAS No. 137868-52-1; 2956-16-3)

UDP-a-D-Galactose disodium salt

Cat. No.: B2520942
CAS No.: 137868-52-1; 2956-16-3
M. Wt: 610.265
InChI Key: PKJQEQVCYGYYMM-QKYKBPIOSA-L
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Description

Significance of Nucleotide Sugars as Glycosyl Donors in Biological Systems

Nucleotide sugars are the activated forms of monosaccharides, serving as the primary building blocks for the synthesis of oligosaccharides and polysaccharides. wikipedia.orgnih.gov These molecules consist of a nucleoside diphosphate (B83284) linked to a sugar, a configuration that provides the necessary energy for the transfer of the sugar moiety to an acceptor molecule. taylorandfrancis.com This process, known as glycosylation, is catalyzed by enzymes called glycosyltransferases and is fundamental to a vast range of biological functions. wikipedia.org

In all living organisms, from bacteria to humans, nucleotide sugars are the donors for the creation of complex carbohydrate structures. nih.gov These structures are integral components of glycoproteins, glycolipids, and proteoglycans, which are involved in cell-cell recognition, signaling, and immune responses. The diversity of nucleotide sugars allows for the assembly of a wide variety of complex glycans with specific biological activities. nih.gov For instance, in bacteria, nucleotide sugars are crucial for the biosynthesis of the cell wall and surface polysaccharides that can help pathogens evade the host immune system.

The most common nucleotide sugars in humans are derivatives of uridine (B1682114) diphosphate (UDP), guanosine (B1672433) diphosphate (GDP), and cytidine (B196190) monophosphate (CMP). wikipedia.org UDP-sugars, in particular, are the most prevalent type of nucleotide sugar donor. The critical role of nucleotide sugars in these essential pathways makes the enzymes involved in their metabolism attractive targets for the development of new therapeutic agents. nih.gov

Overview of UDP-a-D-Galactose as a Central Glycosyl Donor in Complex Molecule Biosynthesis

UDP-α-D-galactose is a key nucleotide sugar that acts as the donor of galactose units in a multitude of biosynthetic reactions. biosynth.comsigmaaldrich.com It is an essential precursor for the synthesis of various galactose-containing oligosaccharides, glycoproteins, and glycolipids. sigmaaldrich.commerckmillipore.com The biosynthesis of UDP-α-D-galactose itself is a critical metabolic process. It can be synthesized from UDP-glucose through the action of the enzyme UDP-glucose 4-epimerase. researchgate.netletstalkacademy.com Alternatively, it can be produced from galactose-1-phosphate via the Leloir pathway, a process that also requires UDP-glucose. wikipedia.orgmdpi.com

The role of UDP-α-D-galactose as a glycosyl donor is central to the formation of numerous important biological structures. For example, it is a necessary substrate for galactosyltransferases, enzymes that transfer galactose to various acceptor molecules. biosynth.com This process is vital for the proper glycosylation of proteins and lipids in the Golgi apparatus. mdpi.com Deficiencies in the supply of UDP-α-D-galactose can lead to defective galactosylation, impacting the structure and function of these molecules. mdpi.com

Furthermore, UDP-α-D-galactose is involved in the synthesis of glycosphingolipids, which are crucial components of cell membranes. mdpi.com It is also a precursor for the synthesis of other nucleotide sugars, highlighting its central position in carbohydrate metabolism. nih.gov In some organisms, such as the parasite Leishmania major, UDP-α-D-galactose is essential for the biosynthesis of the surface glycocalyx, which is critical for the parasite's survival. researchgate.net The enzymatic hydrolysis of UDP-galactose in the brain is also a significant process, affecting the synthesis of cerebrosides, a key component of the myelin sheath. nih.gov

Scope and Academic Research Focus of the Outline

The focus of this article is to provide a comprehensive overview of the biochemical significance of UDP-α-D-Galactose disodium (B8443419) salt. The scope is strictly limited to its role in biochemical research, emphasizing its function as a glycosyl donor and its involvement in the biosynthesis of complex molecules. The information presented is based on established scientific literature and research findings.

This article will delve into the fundamental importance of nucleotide sugars in biological systems and then narrow its focus to the specific and central role of UDP-α-D-galactose. It will explore its participation in the synthesis of glycoproteins, glycolipids, and other essential biomolecules. The content is intended to be informative and scientifically accurate, providing a detailed understanding of this crucial compound within the specified biochemical context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2Na2O17P2 B2520942 UDP-a-D-Galactose disodium salt CAS No. 137868-52-1; 2956-16-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-QKYKBPIOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137868-52-1
Record name Uridine 5'-diphosphogalactose disodium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biosynthesis, Interconversion, and Metabolism of Udp a D Galactose

Biosynthetic Pathways of UDP-α-D-Galactose

The cellular pool of UDP-Gal is primarily maintained through three main pathways: the Leloir pathway, de novo synthesis from UDP-α-D-glucose, and alternative salvage pathways. These routes work in concert to manage the availability of this crucial precursor.

The Leloir Pathway: Galactose-1-phosphate Uridylyltransferase (GALT) and UDP-Sugar Pyrophosphorylase (USP) Contributions

The Leloir pathway is a central route for the metabolism of galactose. wikipedia.orgtuscany-diet.net In this pathway, galactose is first phosphorylated to galactose-1-phosphate (Gal-1-P) by the enzyme galactokinase (GALK). iiarjournals.orgmedlink.com Subsequently, Galactose-1-phosphate Uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate. iiarjournals.orgwikipedia.orgnih.gov This reaction is a key step in integrating dietary galactose into cellular metabolism. mhmedical.com The GALT-catalyzed reaction follows a ping-pong bi-bi kinetic mechanism, involving a double displacement. wikipedia.orgwikipedia.org

In some organisms, such as the parasite Leishmania major, a UDP-sugar pyrophosphorylase (USP) can also contribute to UDP-Gal synthesis. researchgate.netnih.gov This enzyme can directly activate Gal-1-P to form UDP-Gal, providing an alternative to the GALT-mediated reaction. researchgate.netnih.gov While USP can act on various sugar-1-phosphates, it shows a preference for Gal-1-P and glucose-1-phosphate. nih.gov

Table 1: Key Enzymes in the Leloir Pathway

EnzymeAbbreviationFunction
GalactokinaseGALKPhosphorylates galactose to galactose-1-phosphate. iiarjournals.orgmedlink.com
Galactose-1-phosphate UridylyltransferaseGALTConverts galactose-1-phosphate and UDP-glucose to UDP-galactose and glucose-1-phosphate. iiarjournals.orgwikipedia.orgnih.gov
UDP-Sugar PyrophosphorylaseUSPActivates galactose-1-phosphate to UDP-galactose. researchgate.netnih.gov

De Novo Synthesis: UDP-Glucose 4'-Epimerase (GALE)-Mediated Interconversion from UDP-a-D-Glucose

De novo synthesis of UDP-Gal is accomplished through the action of UDP-glucose 4'-epimerase (GALE), also known as UDP-galactose 4-epimerase. researchgate.netwikipedia.org This enzyme catalyzes the reversible epimerization of UDP-α-D-glucose (UDP-Glc) to UDP-Gal. wikipedia.orguniprot.org This reaction is crucial for producing UDP-Gal when dietary galactose is limited and is the final step in the Leloir pathway, regenerating UDP-glucose for continued cycling. wikipedia.orgresearchgate.net GALE utilizes NAD+ as a cofactor and proceeds through a 4-ketopyranose intermediate. wikipedia.org In humans and other metazoans, GALE also interconverts UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc). uniprot.orgresearchgate.net

Alternative and Salvage Pathways

In addition to the primary pathways, cells can utilize alternative and salvage routes to generate UDP-Gal. The Isselbacher pathway, for instance, involves the direct conversion of galactose-1-phosphate to UDP-Gal by a pyrophosphorylase. researchgate.netnih.gov Research in Leishmania major has revealed a UDP-glucose-independent salvage pathway for UDP-Gal biosynthesis, highlighting the metabolic flexibility of some organisms. oup.com This is particularly important for parasites that need to synthesize a galactose-rich glycocalyx. researchgate.netoup.com These pathways underscore the cell's ability to adapt and maintain UDP-Gal levels under various conditions. researchgate.net

Regulation of Intracellular UDP-a-D-Galactose Levels and Flux

The intracellular concentration of UDP-Gal is meticulously regulated to meet the demands of glycosylation and other metabolic processes. This control is exerted through enzymatic mechanisms and the organization of metabolic pathways.

Enzymatic Control Mechanisms

The activities of the enzymes involved in UDP-Gal biosynthesis are key regulatory points. The reversible nature of the GALE-catalyzed reaction allows for the dynamic interconversion of UDP-Glc and UDP-Gal, thereby balancing their respective pools. tuscany-diet.netwikipedia.org The activity of GALE itself can be influenced by the cellular ratio of NAD+/NADH. nih.gov

In some organisms, the expression of genes encoding these enzymes is tightly controlled. For example, in humans, the initiation of lactation involves the upregulation of genes like UGP2 (UDP-glucose pyrophosphorylase) and PGM1 (phosphoglucomutase), which are involved in the synthesis of UDP-Glc, the precursor for UDP-Gal. nih.gov Studies in Lactobacillus casei have shown that overexpressing UDP-glucose pyrophosphorylase leads to increased intracellular levels of both UDP-Glc and UDP-Gal, demonstrating the direct impact of enzyme levels on nucleotide sugar pools. nih.gov Furthermore, the activity of UDP-galactose 4-epimerase has been identified as a key factor in exopolysaccharide formation in this bacterium. nih.gov

Substrate Channeling Phenomena in Metabolic Pathways

Substrate channeling is a phenomenon where intermediates in a metabolic pathway are directly transferred from one enzyme to the next without diffusing into the bulk solvent. While the direct evidence for substrate channeling in the Leloir pathway is not as extensively documented as in pathways like glycolysis, the close association of the enzymes involved suggests its potential role. nih.gov The efficient conversion of galactose to UDP-galactose would be facilitated by such a mechanism, preventing the accumulation of potentially toxic intermediates like galactose-1-phosphate and ensuring a directed flux towards UDP-Gal synthesis. The structure of GALT, for example, with its complex active site, hints at a highly controlled reaction environment. nih.gov The close interplay between GALT and GALE in the Leloir pathway further supports the idea of a coordinated metabolic process. nih.gov

Enzymology and Transport of Udp a D Galactose

Glycosyltransferases: Substrate Specificity and Catalytic Mechanisms

Glycosyltransferases are a large and diverse family of enzymes responsible for the transfer of sugar moieties from activated donor molecules, such as UDP-α-D-galactose, to specific acceptor molecules. This process, known as glycosylation, is critical for a multitude of cellular functions.

Galactosyltransferases as Primary Utilizing Enzymes

Galactosyltransferases are the primary enzymes that utilize UDP-α-D-galactose as a donor substrate to build complex carbohydrate structures. nih.govwikipedia.org These enzymes catalyze the formation of a glycosidic bond between the galactose moiety of UDP-α-D-galactose and a specific hydroxyl group on an acceptor molecule, which can be a carbohydrate, protein, or lipid. nih.gov The resulting products are essential components of glycoproteins, glycolipids, and other glycoconjugates. nih.govnih.gov

One prominent example is α1,3-galactosyltransferase (α3GalT), a Golgi-resident enzyme that transfers galactose from UDP-α-D-galactose to the terminal N-acetyllactosamine unit of glycans, forming the Galα1,3Galβ1,4GlcNAc epitope. nih.govnih.gov This epitope is prevalent in most mammals but absent in humans, apes, and Old World monkeys due to an inactivated gene. nih.gov Consequently, humans produce natural antibodies against this "α-gal" epitope. nih.gov

Another important group of galactosyltransferases are the β1,4-galactosyltransferases (β4GalTs). For instance, pigeon β4GalT(Gal) is involved in the biosynthesis of the Galβ1-4Gal sequence. oup.com The substrate specificity of these enzymes is crucial for generating the diverse array of glycan structures found in nature.

Structural Determinants of Enzyme-Substrate Recognition

The remarkable specificity of galactosyltransferases for both the donor substrate (UDP-α-D-galactose) and the acceptor molecule is dictated by the three-dimensional structure of their active sites. X-ray crystallography studies have provided invaluable insights into the molecular basis of this recognition.

The crystal structure of bovine α3GalT reveals a globular α/β fold with a distinct donor-binding site. nih.gov Specific amino acid residues within this site form hydrogen bonds and other non-covalent interactions with the UDP-α-D-galactose molecule, ensuring its correct orientation for catalysis. nih.govnih.gov A critical residue, E317, has been identified as the likely catalytic nucleophile involved in the transfer of galactose with retention of its anomeric configuration. nih.gov Furthermore, the structure of α3GalT in complex with UDP has revealed a conformational change in the C-terminal region upon substrate binding, a movement deemed important for catalysis. nih.gov

The specificity for the acceptor substrate is determined by another set of amino acid residues that form the acceptor-binding pocket. nih.gov Variations in these residues among different galactosyltransferases account for their diverse acceptor specificities. nih.gov For example, the amino acid sequences of the ABO histo-blood group glycosyltransferases, which are closely related to α3GalT, show differences that explain their distinct acceptor and donor specificities. nih.gov

Key Enzymes in UDP-α-D-Galactose Metabolism

The cellular pool of UDP-α-D-galactose is maintained through the coordinated action of several key enzymes, most notably epimerases and pyrophosphorylases. These enzymes ensure a balanced supply of this crucial nucleotide sugar for glycosylation reactions.

UDP-Glucose 4'-Epimerase (GALE)

UDP-glucose 4'-epimerase (GALE), also known as UDP-galactose 4'-epimerase, is a central enzyme in galactose metabolism. uniprot.orgwikipedia.orgwikipedia.org It catalyzes the reversible interconversion of UDP-galactose and UDP-glucose, a critical step in the Leloir pathway. uniprot.orgwikipedia.org This reaction allows for the synthesis of UDP-galactose from UDP-glucose when galactose is not available from dietary sources, and conversely, it enables the conversion of galactose into glucose metabolites. uniprot.org

Mammalian GALE exhibits a broader substrate specificity compared to its bacterial counterpart, as it also efficiently interconverts UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.govwisc.edu This dual functionality positions human GALE as a key regulator of the cellular pools of four essential nucleotide sugars required for the synthesis of a wide range of glycoconjugates. nih.govnih.gov

The catalytic mechanism of GALE involves the transient reduction of a tightly bound NAD+ cofactor. wikipedia.orguniprot.org The structure of human GALE is a homodimer, with each subunit comprising an N-terminal domain that binds NAD+/NADH and a C-terminal domain responsible for UDP-sugar binding. wisc.edu The active site contains a conserved tyrosine residue that plays a crucial role in catalysis. wikipedia.org The differential substrate specificity between human and E. coli GALE is attributed to the volume of the active site cleft. nih.gov In human GALE, a "gatekeeper" residue, Cysteine-307, controls access to the active site, allowing the enzyme to accommodate the larger N-acetylated substrates. nih.gov

Other Relevant Epimerases and Pyrophosphorylases

In addition to GALE, other enzymes contribute to the metabolism of UDP-α-D-galactose. UDP-glucose pyrophosphorylase (UGP), for instance, synthesizes UDP-glucose from glucose-1-phosphate and UTP. wikipedia.orgyoutube.com While its primary role is in UDP-glucose synthesis, UGP can also catalyze the formation of UDP-galactose from galactose-1-phosphate and UTP, providing an alternative pathway for galactose metabolism, particularly in individuals with deficiencies in the classical Leloir pathway. nih.govnih.gov

Nucleotide Sugar Transporter Systems

Glycosylation reactions primarily occur within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. pnas.orgnih.gov Since nucleotide sugars like UDP-α-D-galactose are synthesized in the cytoplasm, they must be transported across the membranes of these organelles. pnas.org This crucial transport step is mediated by a family of specific membrane proteins known as nucleotide sugar transporters (NSTs). pnas.orgnih.gov

NSTs are typically hydrophobic proteins with multiple transmembrane domains. pnas.orgnih.gov They function as antiporters, exchanging a nucleotide sugar from the cytosol for a nucleoside monophosphate from the lumen. guidetopharmacology.org

The human UDP-galactose transporter (UGT), encoded by the SLC35A2 gene, is responsible for translocating UDP-galactose from the cytoplasm into the Golgi apparatus and ER. nih.govguidetopharmacology.orgresearchgate.net This transporter is essential for providing the substrate for galactosyltransferases involved in the synthesis of glycoproteins and glycolipids. nih.govresearchgate.net Interestingly, studies have shown that the UDP-galactose transporter can form complexes with the UDP-N-acetylglucosamine transporter (NGT), suggesting a potential mechanism for coordinating the supply of different nucleotide sugars for N-glycan biosynthesis. nih.govresearchgate.net

In plants, multiple genes encoding UDP-galactose transporters have been identified. pnas.orgnih.gov For example, in Arabidopsis thaliana and Oryza sativa (rice), several putative UDP-galactose transporters have been cloned and characterized. pnas.orgnih.gov Some of these transporters exhibit bifunctional or even multi-substrate specificity, capable of transporting other nucleotide sugars in addition to UDP-galactose. pnas.orgnih.gov

Enzyme/TransporterFunctionGene (Human)
Galactosyltransferases Transfer galactose from UDP-α-D-galactose to acceptor molecules.Various
UDP-Glucose 4'-Epimerase (GALE) Reversibly converts UDP-galactose to UDP-glucose and UDP-GalNAc to UDP-GlcNAc.GALE
UDP-Glucose Pyrophosphorylase (UGP) Synthesizes UDP-glucose from glucose-1-phosphate and UTP; can also form UDP-galactose.UGP2
UDP-Galactose Transporter (UGT) Transports UDP-galactose into the Golgi apparatus and ER.SLC35A2

Transport into the Golgi Lumen and Endoplasmic Reticulum

The translocation of UDP-α-D-galactose from the cytosol into the lumen of the Golgi apparatus is a critical step for the galactosylation of proteins and lipids. nih.gov This process is facilitated by a specific UDP-galactose transporter (UGT), which functions as an antiporter, exchanging cytosolic UDP-α-D-galactose for luminal UMP. nih.gov In rat liver, this transport activity is predominantly found in Golgi fractions and is absent from the endoplasmic reticulum (ER). nih.gov

However, galactosylation of certain molecules, such as ceramides (B1148491) and diglycerides, occurs within the endoplasmic reticulum by UDP-galactose:ceramide galactosyltransferase (GalT-1). nih.govnih.gov This raises the question of how UDP-α-D-galactose enters the ER lumen. Research has shown that the Golgi-resident UGT can be recruited to the ER through a specific interaction with GalT-1. nih.gov When GalT-1 is expressed, it forms a complex with the UGT, leading to the retention of the transporter in the ER. nih.govnih.gov This mechanism ensures a localized supply of UDP-α-D-galactose for galactosylation reactions within the endoplasmic reticulum. nih.gov

Studies using CHOlec8 cells, which have a defective UGT, have demonstrated that co-transfection with human UGT1 significantly boosts the synthesis of lactosylceramide (B164483) in the Golgi and galactosylceramide in the ER. nih.gov This provides direct evidence for the import of UDP-α-D-galactose into the ER. nih.gov Subcellular fractionation and immunofluorescence microscopy have further confirmed that a significant portion of ectopically expressed UGT and GalT-1 co-localize in the ER of these cells. nih.govnih.gov

Specificity of UDP-Galactose Transporter Proteins (UGTs)

The transport of UDP-α-D-galactose is mediated by specific proteins known as UDP-galactose transporters (UGTs), which are part of the solute carrier 35 (SLC35) family. researchgate.net In humans, two main isoforms, UGT1 and UGT2, have been identified, which arise from alternative splicing. nih.gov

UGT1 is primarily localized to the Golgi apparatus. researchgate.net In contrast, UGT2 is found in both the ER and the Golgi membranes. researchgate.net The localization of UGT2 to the ER is attributed to a di-lysine motif (KVKAS) in its sequence, which acts as an ER retention signal. researchgate.net

The interaction between UGTs and galactosyltransferases can influence their subcellular localization and function. For instance, the interaction between UGT and the ER-resident enzyme GalT-1 is specific. nih.gov This interaction facilitates the retention of UGT in the ER, thereby providing the necessary UDP-α-D-galactose for GalT-1 activity. nih.gov

Furthermore, the proximity of UGTs to specific galactosyltransferases may enhance the efficiency of glycosylation. It has been proposed that SLC35A2 can form heteromeric complexes with β-1,4-galactosyltransferase (B4GalT1). frontiersin.org This close association could lead to an increased concentration of UDP-α-D-galactose near B4GalT1, thereby selectively promoting N-linked glycosylation. frontiersin.org

The specificity of UGTs is crucial for maintaining the appropriate levels of galactosylation in different cellular compartments. A defect in the Golgi membrane UDP-galactose transporter can lead to a significant reduction in the transport of UDP-α-D-galactose into the Golgi lumen, resulting in selective defects in the galactosylation of macromolecules. unifesp.br

Functional Roles of Udp a D Galactose in Glycoconjugate Biosynthesis

Glycoprotein (B1211001) Galactosylation

Glycoproteins, proteins covalently linked to one or more oligosaccharide chains (glycans), are crucial for a wide range of cellular functions. The addition of galactose residues, or galactosylation, mediated by UDP-α-D-galactose, is a key step in the maturation of both N-linked and O-linked glycans, significantly impacting the glycoprotein's structure and function. researchgate.netnih.gov

N-linked glycosylation involves the attachment of a glycan to a nitrogen atom of an asparagine residue in a protein. After the initial attachment of a core glycan structure in the endoplasmic reticulum, it undergoes extensive modifications in the Golgi apparatus. Here, UDP-α-D-galactose serves as the donor for galactosyltransferases that add galactose residues to the non-reducing ends of the N-glycan chains. nih.gov This terminal galactosylation is often a prerequisite for the subsequent addition of sialic acid, another critical modification that influences protein stability, receptor binding, and cellular adhesion. nih.gov

Deficiencies in the UDP-galactose supply or in the activity of specific galactosyltransferases, such as β-1,4-galactosyltransferase I, can lead to incomplete N-glycan synthesis. nih.gov This results in glycoproteins with truncated glycans lacking galactose and sialic acid, which is a hallmark of certain congenital disorders of glycosylation (CDG), such as CDG-IId. nih.gov The proper galactosylation of N-linked glycans is therefore essential for the correct folding, stability, and biological activity of a vast number of proteins.

Enzyme FamilySubstrate (Acceptor)ProductCellular LocationSignificance
β-1,4-Galactosyltransferases (e.g., β4GalT I)Terminal N-acetylglucosamine on N-glycansGalactose-β-1,4-N-acetylglucosamine linkageGolgi apparatusElongation of N-glycan antennae, prerequisite for sialylation. nih.gov
α-1,3-GalactosyltransferasesTerminal N-acetylglucosamine on N-glycansGalactose-α-1,3-N-acetylglucosamine linkageGolgi apparatusFormation of specific glycan epitopes.

This table provides a simplified overview of N-linked galactosylation. The specific enzymes and resulting linkages can vary depending on the cell type and protein.

O-linked glycosylation involves the attachment of a glycan to the oxygen atom of a serine or threonine residue. The process is initiated in the Golgi apparatus with the addition of N-acetylgalactosamine (GalNAc) to the polypeptide chain. Subsequent elongation of the O-glycan chain often involves the addition of galactose from UDP-α-D-galactose. mdpi.com A common core structure in O-linked glycans is the Core 1 structure, or Thomsen-Friedenreich antigen, which is formed by the addition of a galactose residue to the initial GalNAc.

The enzyme UDP-galactose:N-acetylgalactosamine-R β-1,3-galactosyltransferase catalyzes this crucial step. Further modifications can lead to a variety of O-glycan structures, all of which depend on the initial galactosylation step. mdpi.com The patterns of O-linked glycosylation are highly diverse and play critical roles in protein stability, proteolytic resistance, and cell-cell interactions. Defective O-linked glycosylation due to impaired UDP-galactose availability can lead to aberrant protein function. researchgate.net

Glycolipid Synthesis

Glycolipids are lipids with a carbohydrate attached by a glycosidic bond. They are integral components of cell membranes and are particularly abundant in the nervous system. UDP-α-D-galactose is essential for the synthesis of many important glycolipids. nih.gov

Glycosphingolipids (GSLs) are a major class of glycolipids characterized by a ceramide lipid anchor. The synthesis of many complex GSLs begins with the formation of either glucosylceramide or galactosylceramide. Galactosylceramide (GalCer) is a primary and essential component of the myelin sheath that insulates nerve fibers in both the central and peripheral nervous systems. nih.gov

The synthesis of GalCer occurs in the endoplasmic reticulum and is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT, also known as UGT8). nih.govresearchgate.net This enzyme transfers a galactose molecule from UDP-α-D-galactose to ceramide. nih.gov Research has shown that CGT exhibits a preference for hydroxyceramide as a substrate. nih.govyork.ac.uk The expression of CGT is tightly regulated and coincides with the onset of myelination. nih.gov A deficiency in UDP-galactose transport into the endoplasmic reticulum can impair GalCer synthesis. nih.govcellular-protein-chemistry.nl

EnzymeSubstrate (Donor)Substrate (Acceptor)ProductCellular LocationKey Function of Product
Ceramide galactosyltransferase (CGT/UGT8)UDP-α-D-galactoseCeramide (especially hydroxyceramide)Galactosylceramide (GalCer)Endoplasmic ReticulumMajor component of myelin sheath. nih.govresearchgate.net
Lactosylceramide (B164483) synthase (B4GALT5/B4GALT6)UDP-α-D-galactoseGlucosylceramideLactosylceramide (LacCer)Golgi apparatusPrecursor for most complex glycosphingolipids. researchgate.net

This table highlights key enzymes in the initial steps of major glycosphingolipid synthesis pathways involving UDP-α-D-galactose.

Beyond the initial synthesis of galactosylceramide, UDP-α-D-galactose is crucial for the elongation of the carbohydrate chains of many other GSLs. For instance, lactosylceramide, the precursor for the majority of complex GSLs including gangliosides, is synthesized in the Golgi apparatus by the transfer of galactose from UDP-α-D-galactose to glucosylceramide. researchgate.netnih.gov This reaction is catalyzed by lactosylceramide synthase, which belongs to the β-1,4-galactosyltransferase family. researchgate.net

Furthermore, UDP-α-D-galactose is a substrate for the synthesis of galactosyldiglycerides, which are found in myelin, although at lower levels than galactosylceramide. york.ac.ukuu.nl Studies have suggested that the same ceramide galactosyltransferase responsible for GalCer synthesis may also be responsible for the synthesis of galactosyldiglycerides, depending on the availability of the lipid acceptor substrate. york.ac.uk Impaired UDP-galactose transport has been shown to result in the accumulation of glucosylceramide and a deficiency in more complex, digalactosylated GSLs. nih.gov

Oligosaccharide Formation

UDP-α-D-galactose is a fundamental building block in the formation of various free oligosaccharides and the carbohydrate portions of proteoglycans. For example, in the biosynthesis of chondroitin (B13769445) sulfate (B86663), a type of glycosaminoglycan, the linkage region that connects the polysaccharide chain to the core protein contains two galactose residues. researchgate.net The sequential addition of these two galactose units is catalyzed by two distinct galactosyltransferases (GalT-I and GalT-II) in the Golgi apparatus, both utilizing UDP-α-D-galactose as the donor substrate. researchgate.net

Moreover, UDP-α-D-galactose is the precursor for UDP-galactofuranose (UDP-Galf), an isomer of galactose in a five-membered ring form. kiesslinglab.com While the pyranose form of galactose is typical in mammals, UDP-Galf is found in the glycoconjugates of various pathogens. kiesslinglab.com The enzymatic conversion between UDP-galactopyranose (the form discussed throughout this article) and UDP-Galf is catalyzed by UDP-galactopyranose mutase. kiesslinglab.com

Synthesis of Complex Oligosaccharides

UDP-α-D-galactose is an essential donor substrate for galactosyltransferases, the enzymes responsible for incorporating galactose into growing oligosaccharide chains. merckmillipore.combroadpharm.combiosynth.com This process is fundamental to the biosynthesis of a vast range of galactose-containing oligosaccharides, glycoproteins, and glycolipids. biosynth.com These complex molecules are involved in critical cellular processes, including cell recognition, signaling, and adhesion. The availability of UDP-α-D-galactose can be a limiting factor in these synthetic pathways. For instance, in certain metabolic disorders like phenylketonuria and maple syrup urine disease, decreased levels of UDP-α-D-galactose in red blood cells have been observed. merckmillipore.comcaymanchem.com

The synthesis of UDP-α-D-galactose itself occurs through two primary routes: the de novo pathway, which involves the epimerization of UDP-α-D-glucose by the enzyme UDP-glucose 4-epimerase, and a salvage pathway where α-D-galactose-1-phosphate is converted to UDP-α-D-galactose. researchgate.net The Leloir pathway, a classic salvage pathway, utilizes the enzyme UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase to produce UDP-α-D-galactose from galactose-1-phosphate and UDP-glucose. researchgate.net

Contribution to Lactose (B1674315) Synthesis

The synthesis of lactose, the primary sugar in milk, is a critical process in lactating mammary glands and is fundamentally dependent on UDP-α-D-galactose. youtube.com Lactose is formed by the enzymatic joining of glucose and galactose, where UDP-α-D-galactose serves as the activated galactose donor. nih.gov This reaction is catalyzed by the lactose synthase enzyme complex, which is located in the Golgi apparatus of mammary epithelial cells. nih.gov

The lactose synthase complex consists of two protein components: β-1,4-galactosyltransferase (β4GalT-I), a constitutively expressed enzyme, and α-lactalbumin, a non-catalytic protein exclusively expressed in the mammary gland during lactation. nih.gov The presence of α-lactalbumin dramatically lowers the Michaelis constant (Km) of β4GalT-I for glucose, thereby enabling the efficient synthesis of lactose at physiological glucose concentrations. nih.gov

Key Enzymes and Transporters in Lactose Synthesis

Component Function Significance in Lactose Synthesis
β-1,4-galactosyltransferase (β4GalT-I) Catalytic subunit of lactose synthase; transfers galactose from UDP-α-D-galactose to glucose. nih.gov Essential for the formation of the glycosidic bond in lactose.
α-lactalbumin Regulatory subunit of lactose synthase. nih.gov Increases the affinity of β4GalT-I for glucose, making lactose synthesis efficient. nih.gov
UDP-galactose transporter (e.g., SLC35A2) Transports UDP-α-D-galactose from the cytoplasm into the Golgi lumen. nih.govnih.gov Its expression levels can be a rate-limiting factor for lactose production. nih.govphysiology.org

| UDP-glucose 4-epimerase | Converts UDP-glucose to UDP-α-D-galactose. researchgate.netnih.gov | A key enzyme in the de novo synthesis of the galactose donor. researchgate.net |

Cell Wall Polymerization

UDP-α-D-galactose is a crucial building block for the synthesis of major structural and functional polymers in the cell walls of plants, fungi, and bacteria.

In plants, UDP-α-D-galactose is required for the synthesis of non-cellulosic polysaccharides and glycoproteins within the Golgi apparatus. medchemexpress.com It plays a specific and vital role in the galactosylation of xyloglucan (B1166014), the most abundant hemicellulose in the primary cell walls of dicots. nih.govfrontiersin.org Xyloglucan consists of a cellulose-like glucan backbone that is decorated with various side chains, including galactose. frontiersin.org The addition of galactose residues to the xylose side chains is catalyzed by galactosyltransferases that use UDP-α-D-galactose as the sugar donor. frontiersin.org

Furthermore, UDP-α-D-galactose is essential for the synthesis of arabinogalactan-proteins (AGPs), a diverse family of heavily glycosylated proteins found at the cell surface and in the extracellular matrix. nih.govnih.gov The carbohydrate portion of AGPs, which can constitute over 90% of the molecule's mass, is rich in arabinose and galactose. nih.govresearchgate.net The galactan backbone of AGPs is a β-1,3-linked chain with β-1,6-linked galactose side chains. nih.gov Genetic studies in Arabidopsis thaliana have demonstrated that a deficiency in UDP-D-glucose 4-epimerase, an enzyme that produces UDP-D-galactose, leads to defective AGPs and abnormal cell expansion, highlighting the importance of this nucleotide sugar in maintaining cell wall integrity and function. nih.govnih.gov

Role of UDP-α-D-Galactose in Plant Cell Wall Components

Polymer Function Role of UDP-α-D-Galactose
Xyloglucan Major hemicellulose, tethers cellulose (B213188) microfibrils, regulates cell expansion. frontiersin.org Donor for the galactosylation of xylose side chains. nih.govfrontiersin.org

| Arabinogalactan-proteins (AGPs) | Involved in cell signaling, development, and cell-cell interactions. nih.govnih.gov | Essential precursor for the extensive galactose-rich glycan chains. nih.govnih.gov |

In the kingdom Fungi, particularly in species like Aspergillus fumigatus, UDP-α-D-galactose is a precursor for galactose-containing polysaccharides that are critical components of the cell wall, such as galactomannan (B225805) and galactosaminogalactan. nih.gov These molecules are important for cell wall integrity and morphogenesis. nih.govnih.gov

UDP-α-D-galactose also serves as the substrate for the enzyme UDP-galactopyranose mutase (UGM), which converts it to UDP-galactofuranose (UDP-Galf). nih.govnih.govtandfonline.com Galactofuranose is a five-membered ring form of galactose that is a key constituent of the cell walls in many pathogenic fungi and bacteria, including Mycobacterium tuberculosis, but is absent in humans. nih.govresearchgate.net This makes the biosynthetic pathway of UDP-Galf an attractive target for the development of novel antimicrobial drugs. nih.govresearchgate.net In Aspergillus nidulans, the biosynthesis of Galf is crucial for normal fungal growth and hyphal adhesion. researchgate.net

Receptor Interactions: Agonist Activity at Specific Receptors (e.g., P2Y14)

Beyond its intracellular roles as a biosynthetic precursor, UDP-α-D-galactose can also function as an extracellular signaling molecule. It is a natural agonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) that is notably expressed on immune and inflammatory cells, as well as in other tissues like the brain, adipose tissue, and lung. medchemexpress.comnih.govnih.gov

The activation of the P2Y14 receptor by UDP-sugars, including UDP-α-D-galactose, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Studies have shown that UDP-α-D-galactose activates the human P2Y14 receptor with an IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) value of 0.67 μM. caymanchem.commedchemexpress.com The release of UDP-sugars from cells can be triggered by certain stimuli, suggesting a role for P2Y14 receptor signaling in response to cellular stress or injury. nih.gov The interaction of UDP-α-D-galactose with the P2Y14 receptor implicates this nucleotide sugar in the modulation of immune responses and other physiological processes mediated by this receptor. medchemexpress.comnih.gov

Table of Compounds Mentioned

Compound Name
UDP-α-D-Galactose disodium (B8443419) salt
Uridine (B1682114) diphosphate-α-D-galactose
UDP-α-D-glucose
α-D-galactose-1-phosphate
Glucose
Lactose
Xyloglucan
Arabinogalactan-proteins
Galactomannan
Galactosaminogalactan
UDP-galactofuranose
Cyclic AMP (cAMP)
Uridine diphosphate (B83284) (UDP)
Adenosine triphosphate (ATP)
Uridine monophosphate (UMP)
UDP-D-glucuronic acid
UDP-L-arabinose
UDP-D-Xylose
myo-inositol
N-acetylglucosamine
Arabinose
Fucose
Galacturonic Acid
Rhamnose
Xylose
Deoxynivalenol
Caspofungin
Nocodazole
Cinnamaldehyde
Linalool
Cinnamyl acetate
α-caryophyllene
Limonene
Suramin
PPADS
MRS2578
MRS2690
Forskolin
Phenylalanine
Prolactin

Udp a D Galactose in Diverse Biological Systems

Mammalian Biological Systems

In mammals, UDP-α-D-Galactose is indispensable for the synthesis of complex carbohydrates that adorn cell surfaces and secreted proteins. These glycans play crucial roles in cell-cell recognition, immune responses, and signal transduction. nih.govwikipedia.org The availability and utilization of UDP-α-D-Galactose are tightly regulated, and disruptions in its metabolism can lead to severe developmental and physiological consequences.

Cellular and Tissue-Specific Glycosylation Patterns

The synthesis of UDP-α-D-Galactose is primarily governed by the Leloir pathway, where it is produced from galactose-1-phosphate or through the epimerization of UDP-glucose. wikipedia.orgyoutube.com The levels and ratios of UDP-sugars, including UDP-α-D-Galactose, can vary significantly across different tissues and cell types, reflecting their specific glycosylation needs. emory.edu For instance, studies in developing rats have shown distinct UDP-galactose:glycoprotein (B1211001) galactosyltransferase activities in the brain, liver, and lung, indicating tissue-specific regulation of galactosylation during development. nih.gov

The enzyme UDP-galactose 4'-epimerase (GALE) is a key player in maintaining the balance between UDP-glucose and UDP-α-D-Galactose. nih.govnih.gov In humans, GALE also interconverts UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc), further highlighting its central role in providing substrates for glycosylation. nih.govplos.org Deficiencies in GALE can lead to a spectrum of disorders known as epimerase-deficiency galactosemia, characterized by altered cellular glycosylation. plos.orgnih.gov Studies on GALE-deficient mammalian cells have demonstrated that the absence of this enzyme leads to significantly reduced levels of UDP-α-D-Galactose and UDP-GalNAc, resulting in aberrant glycosylation of cell surface receptors and other glycoconjugates. nih.gov

The transport of UDP-α-D-Galactose from the cytosol, where it is synthesized, into the lumen of the Golgi apparatus is another critical step in glycosylation. This process is mediated by specific nucleotide sugar transporters (NSTs), such as the UDP-galactose transporter (UGT). nih.gov The coordinated action of biosynthetic enzymes and transporters ensures that galactosyltransferases in the Golgi have an adequate supply of UDP-α-D-Galactose to build complex glycan structures. nih.gov

Table 1: Key Enzymes and Transporters in Mammalian UDP-α-D-Galactose Metabolism and Glycosylation

ComponentFunctionSignificance
UDP-galactose 4'-epimerase (GALE) Interconverts UDP-glucose and UDP-α-D-Galactose; also interconverts UDP-GlcNAc and UDP-GalNAc. nih.govplos.orgMaintains the balance of essential sugar donors for glycosylation. nih.gov
Galactose-1-phosphate uridylyltransferase (GALT) Converts galactose-1-phosphate to UDP-α-D-Galactose. wikipedia.orgA key enzyme in the Leloir pathway for galactose metabolism. wikipedia.org
UDP-galactose transporter (UGT) Transports UDP-α-D-Galactose into the Golgi apparatus. nih.govEssential for providing the substrate for galactosyltransferases. nih.gov
Polypeptide N-acetylgalactosaminyltransferases (ppGaNTases) Initiate mucin-type O-glycosylation by transferring GalNAc from UDP-GalNAc to proteins. oup.comCritical for the synthesis of a major class of glycoproteins. oup.com

Model Organism Studies (e.g.,Drosophila melanogasterGALE deficiency)

The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for studying the in vivo consequences of impaired UDP-α-D-Galactose metabolism. nih.govnih.gov Complete loss of the GALE enzyme in Drosophila is embryonic lethal, underscoring its essential role in development. nih.govnih.gov Conditional knockdown of GALE in larvae also leads to rapid mortality, further demonstrating its continuous requirement throughout the lifespan. nih.govnih.gov

Studies using Drosophila have been instrumental in dissecting the dual functions of GALE. By expressing prokaryotic GALE transgenes that only catalyze either the UDP-glucose/UDP-α-D-Galactose or the UDP-GlcNAc/UDP-GalNAc interconversion, researchers have shown that both activities are necessary for the fly's survival. plos.org This indicates that the endogenous synthesis of both UDP-α-D-Galactose and UDP-GalNAc is critical. nih.gov

Partial loss of GALE function in Drosophila results in galactose sensitivity, a phenotype also observed in human patients with epimerase-deficiency galactosemia. nih.govnih.gov These flies accumulate high levels of galactose-1-phosphate when exposed to dietary galactose, mirroring the metabolic disturbances seen in the human disease. nih.gov Furthermore, the specific loss of GALE activity towards UDP-α-D-Galactose in adult flies leads to a shortened lifespan when they are fed a galactose-containing diet, highlighting the importance of this specific enzymatic function in mitigating galactose toxicity. plos.org

Microbial Systems

UDP-α-D-Galactose is equally vital in the microbial world, where it is a precursor for the synthesis of cell wall components, capsules, and other glycoconjugates that are often crucial for viability, pathogenesis, and interaction with the host.

Fungal Glycan and Capsule Synthesis (e.g., Cryptococcus neoformans)

In fungi, UDP-α-D-Galactose is a key building block for various cell wall polysaccharides. nih.govasm.org In the opportunistic fungal pathogen Cryptococcus neoformans, UDP-α-D-Galactose is essential for the synthesis of the polysaccharide capsule, a major virulence factor that protects the fungus from the host immune system. nih.govnih.govoup.com The capsule is primarily composed of glucuronoxylomannan (GXM) and galactoxylomannan (GXMGal), the latter of which contains a significant amount of galactose. frontiersin.org

The synthesis of GXMGal requires a steady supply of UDP-α-D-Galactose to the Golgi apparatus. This is facilitated by the UDP-glucose 4-epimerase (Uge1), which synthesizes UDP-α-D-Galactose, and the UDP-galactose transporter (Ugt1), which transports it into the Golgi lumen. nih.govfrontiersin.org Disruption of either the UGE1 or UGT1 gene in C. neoformans leads to a deficiency in GXMGal, resulting in avirulence. frontiersin.org Interestingly, Ugt1 has been shown to transport both UDP-α-D-Galactose and UDP-GalNAc, highlighting a potential co-regulation of different glycosylation pathways. nih.govnih.gov

In the filamentous fungus Aspergillus fumigatus, UDP-α-D-Galactose is a component of two important cell wall polysaccharides: galactomannan (B225805) and galactosaminogalactan. nih.gov The biosynthesis of these glycans involves multiple UDP-glucose 4-epimerases with distinct and overlapping functions, demonstrating a complex regulation of galactose metabolism for cell wall construction. nih.gov

Bacterial Cell Wall and Glycoconjugate Formation

In bacteria, UDP-α-D-Galactose is a precursor for the synthesis of various exopolysaccharides (EPS) and other cell surface glycoconjugates that are important for biofilm formation, virulence, and protection against environmental stresses. nih.gov For example, in Bacillus subtilis, UDP-α-D-Galactose is required for the production of the EPS component of the biofilm matrix. nih.gov The accumulation of UDP-α-D-Galactose can be toxic to planktonically growing B. subtilis, and EPS production can act as a shunt to detoxify this molecule. nih.gov

The synthesis of UDP-α-D-Galactose in bacteria also primarily follows the Leloir pathway. The enzymes of this pathway are crucial for the utilization of galactose as a carbon source and for providing the necessary building blocks for glycoconjugate synthesis. nih.gov

Parasitic Glycocalyx Biosynthesis (e.g., Leishmania major)

Protozoan parasites of the genus Leishmania possess a dense surface glycocalyx that is rich in galactose-containing glycoconjugates. nih.govnih.gov These molecules are essential for the parasite's survival in the insect vector and for establishing infection in the mammalian host. nih.govcore.ac.uk The biosynthesis of these glycoconjugates is heavily dependent on the availability of UDP-α-D-Galactose. nih.govnih.gov

Leishmania major can synthesize UDP-α-D-Galactose de novo through the epimerization of UDP-glucose. researchgate.net Additionally, it possesses a galactose salvage pathway that can convert environmental galactose into UDP-α-D-Galactose. nih.govresearchgate.net A key enzyme in this salvage pathway is the UDP-sugar pyrophosphorylase (USP), which can activate galactose-1-phosphate to form UDP-α-D-Galactose. nih.govnih.gov While the de novo pathway is the primary source of UDP-α-D-Galactose under standard laboratory conditions, the salvage pathway may play a more significant role in the natural, restrictive environments the parasite encounters, such as the midgut of the sandfly vector. nih.govcore.ac.uk

Plant Biological Systems

Role in Cell Wall Architecture and Development

Uridine (B1682114) diphosphate-α-D-galactose (UDP-α-D-galactose) is a critical activated sugar donor essential for the biosynthesis of several key polysaccharides in the plant cell wall. Its availability and utilization are intricately linked to the structural integrity and developmental processes of plants. The primary consumers of UDP-α-D-galactose in the cell wall are galactosyltransferases, which incorporate galactose into growing polysaccharide chains, notably xyloglucans and arabinogalactan (B145846) proteins (AGPs).

The synthesis of UDP-α-D-galactose is primarily catalyzed by the enzyme UDP-D-glucose 4-epimerase (UGE), which facilitates the reversible conversion of UDP-D-glucose to UDP-D-galactose. nih.gov In the model plant Arabidopsis thaliana, there are multiple isoforms of UGE, and their coordinated action is crucial for providing sufficient UDP-α-D-galactose for normal plant growth and cell wall biosynthesis. nih.gov Studies on Arabidopsis mutants have revealed that the synergistic action of UGE2 and UGE4 is particularly important for determining the galactose content of the cell wall, which directly correlates with shoot growth. nih.gov

Disruptions in the supply of UDP-α-D-galactose have profound effects on plant development. For instance, mutations in the genes encoding UGE isoforms can lead to significant growth defects. nih.gov The uge2 uge4 double mutant in Arabidopsis exhibits severe growth abnormalities, underscoring the importance of these enzymes in providing the necessary building blocks for the cell wall. nih.gov Similarly, in rice, a mutation in a UDP-glucose epimerase gene, designated OsUGE2, results in a fragile culm phenotype, characterized by brittle leaves and easily broken internodes. oup.comoup.com This phenotype is associated with a significant alteration in cell wall composition, including a reduced accumulation of arabinogalactan proteins. oup.comoup.com

Xyloglucan (B1166014) Galactosylation:

Xyloglucans are major hemicellulosic polysaccharides that cross-link cellulose (B213188) microfibrils, forming a load-bearing network in the primary cell walls of dicots and some monocots. nih.govnih.govoup.com The structure of xyloglucan consists of a β-(1→4)-glucan backbone with α-(1→6)-xylosyl side chains. These xylosyl residues can be further substituted with other sugars, including galactose. The addition of galactose to xyloglucan is catalyzed by specific galactosyltransferases that utilize UDP-α-D-galactose as the sugar donor.

Research on Arabidopsis has demonstrated that the galactosylation of xyloglucan is essential for maintaining the mechanical strength of the primary cell wall. nih.govnih.gov The MUR3 gene in Arabidopsis encodes a xyloglucan-specific galactosyltransferase. nih.govnih.gov Mutations in MUR3 result in xyloglucan chains lacking galactose residues, which leads to a significant loss of tensile strength in the cell wall. nih.govnih.gov This is manifested physically as abnormal swelling of cells at the base of hypocotyls. nih.gov Interestingly, the galactosylation of xyloglucan side chains also influences the activity of xyloglucan endotransglucosylases (XETs), enzymes involved in the cleavage and religation of xyloglucan chains during cell wall loosening and restructuring. nih.gov

Arabinogalactan Protein Glycosylation:

Arabinogalactan proteins (AGPs) are a diverse class of heavily glycosylated hydroxyproline-rich glycoproteins found in the cell wall and at the plasma membrane. mdpi.comnih.govwikipedia.orgnih.gov They are implicated in a wide array of developmental processes, including cell proliferation, differentiation, and signaling. wikipedia.org The carbohydrate portion of AGPs, which can constitute over 90% of the molecule's mass, is rich in galactose and arabinose. mdpi.comnih.gov

The biosynthesis of the complex glycan structures of AGPs is a multi-step process occurring in the Golgi apparatus, involving a suite of glycosyltransferases. nih.govfrontiersin.org The process is initiated by the transfer of a galactose residue from UDP-α-D-galactose to a hydroxyproline (B1673980) residue on the protein backbone, a reaction catalyzed by Hyp-O-galactosyltransferases (Hyp-O-GalTs). nih.govfrontiersin.org Subsequently, a β-(1→3)-galactan backbone is synthesized, which is further decorated with β-(1→6)-galactan side chains. nih.govnih.gov These side chains can be further modified with other sugars.

The importance of UDP-α-D-galactose in AGP biosynthesis is highlighted by studies on Arabidopsis mutants. The root hair deficient 1 (rhd1) mutant, which is an allele of a UGE isoform, exhibits defects in the galactosylation of both xyloglucan and type II arabinogalactan, a major component of AGPs. nih.gov This leads to deficiencies in arabinogalactan-proteins and results in abnormal root development. nih.gov

Research Findings on the Impact of UDP-α-D-Galactose Availability on Plant Cell Walls

Organism Gene/Enzyme Affected Key Findings Reference(s)
Arabidopsis thalianaUDP-glucose 4-epimerase (uge2 uge4 double mutant)Dramatic general growth defects; reduced cell wall galactose content correlated with reduced shoot growth. nih.gov
Arabidopsis thalianaMUR3 (xyloglucan galactosyltransferase)Lack of xyloglucan galactosylation; significant reduction in cell wall tensile strength; abnormal cell swelling. nih.govnih.gov
Arabidopsis thalianaRHD1/REB1 (UDP-D-glucose 4-epimerase)Deficient in cell wall arabinogalactan-protein; required for galactosylation of xyloglucan and type II arabinogalactan. nih.gov
Oryza sativa (Rice)OsUGE2 (UDP-glucose epimerase)Fragile culm phenotype; altered cell wall composition with reduced arabinogalactan proteins. oup.comoup.com
Zea mays (Maize)BZU3 (UDP-glucose 4-epimerase)Impaired local thickening of guard cell walls; reduced levels of cellulose and mixed-linkage glucans. nih.gov

Academic Research Methodologies and Advanced Applications

UDP-α-D-Galactose as a Biochemical Substrate for Enzymatic Studies

UDP-α-D-Galactose is an indispensable substrate for a wide range of galactosyltransferases, the enzymes responsible for incorporating galactose into growing glycan chains. sigmaaldrich.com Its availability is crucial for elucidating the kinetics, substrate specificity, and reaction mechanisms of these enzymes. For instance, studies on UDP-galactopyranose mutase, an enzyme that converts UDP-galactopyranose to UDP-galactofuranose, have utilized enzymatically synthesized UDP-α-D-galactose and its fluorinated analogs to probe the enzyme's catalytic mechanism. researchgate.netnih.gov

Research has shown that while the K_m values for fluorinated analogs like UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose are comparable to the natural substrate, their catalytic turnover rates (k_cat) are significantly lower. nih.gov This highlights the sensitivity of the enzyme to subtle changes in the substrate structure. Furthermore, UDP-α-D-galactose is essential for studying enzymes like β-1,4-galactosyltransferase 7 (β4GalT7), which is involved in the synthesis of the proteoglycan linkage region. nih.gov The use of UDP-α-D-galactose in these assays allows for the characterization of enzyme activity and the chemoenzymatic synthesis of complex glycopeptides. nih.gov

Table 1: Kinetic Parameters of UDP-galactopyranose mutase with UDP-Galactose and its Analogs

Substrate K_m (mM) k_cat (min⁻¹)
UDP-Galp 0.6 1364
UDP-(3-deoxy-3-fluoro)-D-galactose 0.26 1.6
UDP-(2-deoxy-2-fluoro)-D-galactose 0.2 0.02

Data sourced from a study on the substrate activity of UDP-galactopyranose mutase. nih.gov

Chemical and Chemoenzymatic Synthesis of UDP-α-D-Galactose and Analogues

The limited availability and high cost of UDP-α-D-galactose from commercial sources have spurred the development of efficient chemical and chemoenzymatic synthesis strategies. nih.gov These methods are not only crucial for producing the natural nucleotide sugar but also for generating a diverse range of unnatural analogues for various research applications. researchgate.netgoogle.com

Enzymatic Production Platforms for Gram-Scale Synthesis

Significant progress has been made in establishing enzymatic platforms for the large-scale synthesis of UDP-α-D-galactose. One approach involves a multi-enzyme cascade that utilizes inexpensive and readily available precursors. nih.gov By employing a cell-free system with six enzymes and implementing an in-situ ATP regeneration module, researchers have achieved a production of 23.4 g/L of UDP-α-D-galactose in a 1-liter bioreactor within 23 hours. nih.gov This method dramatically reduces production costs to approximately 0.26 €/g for the substrates. nih.gov

Another gram-scale synthesis method utilizes galactose-1-phosphate uridyltransferase, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a repetitive batch mode, achieving a space-time yield of 7.1 g/l/d. researchgate.net Furthermore, a one-pot, three-enzyme system using UTP-glucose-1-phosphate uridylyltransferase (SpGalU) and galactokinase (SpGalK) from Streptococcus pneumoniae has proven effective for synthesizing UDP-α-D-galactose and its derivatives. nih.gov

Table 2: Comparison of Enzymatic Synthesis Platforms for UDP-α-D-Galactose

Synthesis Platform Key Enzymes Scale Yield Reference
Cell-Free Multi-Enzyme Cascade Six enzymes with ATP regeneration 1 L bioreactor 23.4 g/L nih.gov
Repetitive Batch Mode Galactose-1-phosphate uridyltransferase, Phosphoglucomutase, Glucose-6-phosphate dehydrogenase Gram-scale 7.1 g/l/d researchgate.net
One-Pot Three-Enzyme System UTP-glucose-1-phosphate uridylyltransferase (SpGalU), Galactokinase (SpGalK) Lab-scale - nih.gov

Synthesis of Unnatural Nucleotide Sugar Analogues (e.g., 5-CF3-UDP)

The synthesis of unnatural nucleotide sugar analogues is critical for probing enzyme mechanisms and developing inhibitors. Chemical methods, particularly those focused on forming the pyrophosphate bond, have been explored for creating 5-substituted UDP-galactose derivatives. nih.gov Phosphoromorpholidate chemistry, promoted by N-methyl imidazolium (B1220033) chloride, has been identified as a reliable method for synthesizing compounds like 5-iodo UDP-galactose with yields of 40-43%. nih.gov These halogenated intermediates can then be used in cross-coupling reactions to introduce further modifications.

Enzymatic and chemoenzymatic approaches are also employed to create a variety of analogues. For instance, fluorinated derivatives such as UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose have been synthesized enzymatically to study their interaction with UDP-galactopyranose mutase. nih.gov Additionally, a chemoenzymatic strategy has been developed to produce UDP-Gal-6-aldehyde, which can be used to control the pattern of sulfation in the synthesis of keratan (B14152107) sulfate (B86663) oligosaccharides. acs.org

Utilization in Fluorescent Probes for Glycosylation Dynamics and Enzyme Activity

Fluorescently labeled UDP-α-D-galactose analogues are powerful tools for studying glycosylation dynamics and for developing high-throughput screening assays for glycosyltransferase inhibitors. The synthesis of probes bearing both a fluorescent emitter and a quencher allows for the real-time monitoring of galactose transfer by various galactosyltransferases. nih.gov

Researchers have developed novel fluorescent derivatives of UDP-galactose that are recognized as donor analogues by several retaining galactosyltransferases. nih.gov A key feature of some of these probes is that their fluorescence emission is quenched upon binding to the enzyme, and this effect can be used as a readout in ligand-displacement experiments to screen for inhibitors. nih.gov For example, 5-(5-formylthien-2-yl)-UDP-galactose has been shown to act as an excellent sensor for multiple galactosyltransferases. nih.gov

Development of Analytical Methods for Glycosylated Compounds and Enzymes

The accurate quantification of UDP-α-D-galactose and related glycosylated compounds is essential for understanding their roles in metabolism and disease. Due to the low levels of these compounds in biological samples and the structural similarity between epimers like UDP-glucose and UDP-galactose, sensitive and specific analytical methods are required. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) has emerged as a robust method for the quantification of UDP-galactose and UDP-glucose in complex samples like maize extracts. nih.govresearchgate.net This method offers a wide dynamic range, good linearity, and sufficient sensitivity for accurate measurement. nih.gov The development of such analytical techniques is crucial for studying the metabolic pathways involving UDP-α-D-galactose and for diagnosing metabolic disorders. nih.gov

In Vitro Glycoengineering Strategies for Macromolecules (e.g., Therapeutic Proteins)

UDP-α-D-galactose is a key component in in vitro glycoengineering, a strategy used to modify the glycosylation patterns of macromolecules, particularly therapeutic proteins. By controlling the glycosylation, it is possible to improve the efficacy, stability, and pharmacokinetic properties of these biologics.

Chemoenzymatic synthesis strategies utilize UDP-α-D-galactose in conjunction with specific galactosyltransferases to add galactose residues to oligosaccharide chains on proteins. researchgate.net This approach allows for the precise construction of desired glycan structures. For example, in the synthesis of N-glycans for array development, UDP-α-D-galactose and β-1,4-GalT are used to extend a core glycan structure with a galactose unit in high yield. researchgate.net This ability to remodel glycans is also critical in the synthesis of complex structures like the proteoglycan linkage region, where β4GalT7 transfers galactose from UDP-α-D-galactose to a xylosylated glycopeptide acceptor. nih.gov

Biochemical Implications of Altered Udp a D Galactose Metabolism

Dysregulation in Inherited Metabolic Disorders

Inherited metabolic disorders that affect the enzymes involved in galactose metabolism can lead to significant alterations in the intracellular concentration of UDP-α-D-galactose, with cascading effects on various cellular processes.

Epimerase-Deficiency Galactosemia: Biochemical Basis and Consequences

Epimerase-deficiency galactosemia, also known as GALE deficiency or Type III galactosemia, is a rare autosomal recessive disorder caused by mutations in the GALE gene, which encodes the enzyme UDP-galactose 4'-epimerase. pnas.orgnih.gov This enzyme catalyzes the reversible interconversion of UDP-galactose to UDP-glucose, a key step in the Leloir pathway of galactose metabolism. pnas.orgwikipedia.org

The deficiency of GALE disrupts this equilibrium, leading to an accumulation of UDP-galactose when galactose is present in the diet. pnas.org This blockage of the Leloir pathway also results in the accumulation of galactose and galactose-1-phosphate. pnas.org The excess galactose can be shunted into alternative metabolic pathways, leading to the formation of galactitol and galactonate. pnas.org While galactonate can be metabolized, the accumulation of galactitol in tissues like the lens of the eye can lead to cataract formation. pnas.org

The clinical presentation of epimerase-deficiency galactosemia exists on a spectrum, from a mild, peripheral form to a severe, generalized form. ebi.ac.uk In the severe generalized form, infants can present with symptoms similar to classic galactosemia, including: nih.govebi.ac.uk

Jaundice

Hepatomegaly (enlarged liver)

Hypotonia (poor muscle tone)

Poor feeding and failure to thrive

Cataracts

Liver and kidney dysfunction nih.gov

The biochemical consequences of GALE deficiency extend beyond the accumulation of galactose metabolites. The impaired interconversion of UDP-galactose to UDP-glucose can also affect the synthesis of other essential molecules that require UDP-glucose.

Clinical ManifestationBiochemical Basis
Cataracts Accumulation of galactitol in the lens. pnas.org
Hepatomegaly/Liver Dysfunction Accumulation of galactose-1-phosphate and other toxic metabolites. pnas.orgnih.gov
Neurological Issues The precise mechanisms are still under investigation but are thought to involve aberrant glycosylation and direct toxic effects of metabolites.

Aberrant UDP-Gal Levels in Phenylketonuria and Diabetes Mellitus

Alterations in UDP-α-D-galactose levels are not exclusive to primary disorders of galactose metabolism. They have also been observed in other metabolic conditions such as Phenylketonuria (PKU) and diabetes mellitus.

Phenylketonuria (PKU) is an inborn error of amino acid metabolism caused by a deficiency of the enzyme phenylalanine hydroxylase. nih.gov This leads to the accumulation of phenylalanine in the blood and brain. nih.govmedchemexpress.com Research has indicated that patients with PKU may have decreased levels of UDP-α-D-galactose in their red blood cells. biosynth.commedchemexpress.comosf.iosigmaaldrich.com The exact mechanism for this is not fully elucidated but may be related to the metabolic disturbances caused by high phenylalanine levels.

Diabetes Mellitus is a complex metabolic disorder characterized by hyperglycemia. Studies have shown that diabetes can affect the activity of enzymes involved in glycoprotein (B1211001) synthesis. Specifically, alterations in the activity of UDP-galactosyltransferase have been observed in diabetic patients. nih.gov Elevated levels of this enzyme have been found in patients with proliferative retinopathy, a serious complication of diabetes. nih.govunmc.edu This suggests that changes in the utilization of UDP-α-D-galactose for glycosylation reactions may contribute to the pathophysiology of diabetic complications. nih.gov

Metabolic DisorderObservation Regarding UDP-α-D-GalactosePotential Implication
Phenylketonuria (PKU) Decreased levels in red blood cells. biosynth.commedchemexpress.comosf.iosigmaaldrich.comMay contribute to the complex pathophysiology of the disorder.
Diabetes Mellitus Altered UDP-galactosyltransferase activity. nih.govunmc.eduPotential role in the development of diabetic microangiopathy, such as retinopathy. nih.govunmc.edu

Roles in Cellular Homeostasis and Stress Responses

The maintenance of appropriate intracellular concentrations of UDP-α-D-galactose is crucial for cellular homeostasis. An imbalance in this key intermediary metabolite can induce cellular stress and trigger adaptive responses. pnas.org The accumulation of UDP-galactose, as seen in galE mutants of Escherichia coli, can lead to growth inhibition and even cell lysis. nih.gov This cellular stress is thought to arise from the disruption of downstream metabolic pathways and the depletion of other essential uridine (B1682114) nucleotide-containing molecules. pnas.org

The cell attempts to counteract this stress by modulating gene expression to restore the balance of the metabolite pool. pnas.org This highlights the role of UDP-α-D-galactose not just as a metabolic intermediate, but also as a signaling molecule that can influence gene expression to maintain cellular equilibrium. pnas.org

Research into Aberrant Glycosylation in Disease Models

Glycosylation is a fundamental post-translational modification that is critical for the structure and function of many proteins and lipids. As the donor of galactose for these reactions, UDP-α-D-galactose is central to this process. Aberrant glycosylation, resulting from altered UDP-α-D-galactose availability or the dysregulation of glycosyltransferases, is increasingly recognized as a key factor in the pathogenesis of various diseases.

Contribution to Cancer-Related Glycopatterns

Cancer cells often display altered glycosylation patterns on their surface, which can contribute to tumor progression, invasion, and metastasis. nih.govnih.gov These changes can be due to alterations in the expression and activity of glycosyltransferases or in the availability of nucleotide sugar donors like UDP-α-D-galactose and its derivative, UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov

For example, the abnormal expression of certain tumor-associated carbohydrate antigens (TACAs), such as the Tn antigen, is a hallmark of many epithelial cancers. nih.govnih.gov The synthesis of the Tn antigen is initiated by the transfer of GalNAc from UDP-GalNAc to a serine or threonine residue on a protein, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.gov Alterations in the pool of UDP-GalNAc, which is synthesized from UDP-glucose via UDP-galactose, can therefore impact the expression of these cancer-related glycopatterns. Furthermore, studies have shown that UDP-galactose-4-epimerase (GALE) is differentially expressed in the brain metastases of patients with breast cancer, suggesting a role for altered UDP-galactose metabolism in cancer progression. osf.io

Involvement in Neurodegenerative and Immunological Disorder Research

The role of UDP-α-D-galactose and aberrant glycosylation is also an active area of research in neurodegenerative and immunological disorders.

In the context of neurodegenerative diseases , the proper glycosylation of neuronal proteins is essential for their function. In classic galactosemia, the deficiency of UDP-hexoses, including UDP-galactose, is hypothesized to be a major contributor to the neurological complications of the disease through aberrant glycosylation. nih.gov

In the immune system , UDP-α-D-galactose has been identified as a natural agonist for the P2Y14 receptor, which is expressed on various immune cells. medchemexpress.com This suggests a role for UDP-α-D-galactose in modulating immune responses. Furthermore, GALE deficiency has been linked to altered N-linked protein glycosylation, which could explain unusual clinical phenotypes such as dyshematopoiesis (abnormal blood cell formation) and atrioventricular valve malformations. nih.gov This underscores the importance of a sufficient supply of UDP-α-D-galactose for the correct glycosylation of proteins involved in a wide range of biological processes, including hematopoiesis and cardiac development.

Impact on Microbial Pathogenesis and Drug Resistance

Uridine diphosphate-alpha-D-galactose (UDP-α-D-galactose) is a central metabolite in the synthesis of various essential carbohydrate-containing macromolecules in microbial cells. Alterations in its metabolic pathways have profound implications for microbial pathogenesis and the development of drug resistance. The availability and utilization of UDP-α-D-galactose are intricately linked to the biosynthesis of cell surface components that are critical for virulence, interaction with the host immune system, and the formation of protective structures like biofilms.

The metabolism of UDP-α-D-galactose is a key factor in the production of virulence factors in a range of pathogenic microbes. In many bacteria, this nucleotide sugar is an essential precursor for the synthesis of lipopolysaccharide (LPS) and exopolysaccharides (EPS), which are major components of the outer membrane and biofilm matrix, respectively. nih.govnih.gov For instance, in enterobacteria, the synthesis of galactose-containing polysaccharides is frequently a prerequisite for pathogenesis. nih.gov Similarly, in the fungal pathogen Fusarium graminearum, the enzyme UDP-galactopyranose mutase, which acts on a UDP-galactose derivative, is vital for cell wall integrity and virulence. nih.gov

In Bacillus subtilis, UDP-α-D-galactose is a critical building block for the exopolysaccharide (EPS) that forms the matrix of biofilms. nih.govnih.gov While the accumulation of UDP-α-D-galactose can be toxic to the bacterium, its incorporation into EPS serves as a detoxification mechanism. nih.gov This process is directly linked to antibiotic resistance, as biofilms provide a protected environment for bacteria, making them less susceptible to antimicrobial agents. nih.govnih.gov

Furthermore, the metabolism of UDP-α-D-galactose plays a significant role in how pathogens interact with and evade the host immune system. In Haemophilus influenzae, the enzyme UDP-galactose 4-epimerase (GalE) is responsible for producing UDP-α-D-galactose. nih.govnih.gov A deficiency in this enzyme leads to the formation of altered lipooligosaccharide (LOS) structures on the bacterial surface. nih.govnih.gov These altered structures make the bacterium more vulnerable to the host's immune response, specifically to complement-mediated killing initiated by IgM antibodies. nih.gov

Mutations affecting the transport of UDP-α-D-galactose have been identified as a novel mechanism of drug resistance in some pathogens. A notable example is the malaria parasite, Plasmodium falciparum. Research has shown that mutations in the gene encoding a UDP-galactose transporter (PfUGT), located in the endoplasmic reticulum, confer resistance to new antimalarial drugs such as KAF156 and GNF179. nih.govnih.gov This resistance is not limited to a single class of drugs, suggesting a broader mechanism of drug resistance linked to the transport of this sugar nucleotide. nih.govnih.gov In Vibrio cholerae, the causative agent of cholera, mutations in genes such as galU and galE, which are involved in UDP-α-D-galactose metabolism, have been shown to impact lipopolysaccharide (LPS) structure, the ability of the bacteria to colonize, and the formation of biofilms, all of which are crucial for its pathogenic life cycle. researchgate.net

The following table summarizes key research findings on the impact of altered UDP-α-D-galactose metabolism on microbial pathogenesis and drug resistance:

Microorganism Gene/Enzyme Affected Function of Gene/Enzyme Impact on Pathogenesis/Drug Resistance References
Plasmodium falciparumPfUGT (UDP-galactose transporter)Transports UDP-α-D-galactose into the endoplasmic reticulum.Mutations confer resistance to antimalarial drugs (e.g., KAF156, GNF179). nih.govnih.gov
Bacillus subtilisgal and eps genesSynthesis of UDP-α-D-galactose and exopolysaccharide (EPS).UDP-α-D-galactose is essential for EPS production and biofilm formation, which contributes to antibiotic resistance. nih.govnih.gov
Haemophilus influenzaeGalE (UDP-galactose 4-epimerase)Produces UDP-α-D-galactose for lipooligosaccharide (LOS) synthesis.Deficiency leads to altered LOS, increasing susceptibility to host immune clearance. nih.govnih.gov
Vibrio choleraegalU, galEInvolved in UDP-α-D-galactose metabolism for LPS and biofilm formation.Mutations affect LPS structure, colonization, and biofilm formation, which are critical for pathogenesis. researchgate.net
Fusarium graminearumUGMA (UDP-galactopyranose mutase)Converts UDP-galactopyranose to a precursor for cell wall components.Essential for cell wall integrity, growth, and virulence. nih.gov

Future Directions and Emerging Research Avenues

The study of UDP-α-D-galactose and its central role in cellular processes is entering an exciting phase, with research poised to unravel deeper mechanistic details and explore new therapeutic strategies. Future investigations are focused on achieving a more granular understanding of the enzymes that utilize this nucleotide sugar, the intricate systems that control its availability within cellular compartments, and the development of precisely targeted biochemical modulators.

Q & A

Q. What is the primary biochemical role of UDP-α-D-Galactose disodium salt in glycosylation studies?

UDP-α-D-Galactose disodium salt serves as a donor substrate for galactosyltransferases, enzymes that catalyze the transfer of galactose to acceptor molecules (e.g., proteins, lipids, or oligosaccharides). This reaction is critical for synthesizing glycoconjugates involved in cellular recognition, signaling, and structural integrity . Methodologically, researchers use it in in vitro assays to reconstitute glycosylation pathways or study enzyme specificity by monitoring galactose incorporation via techniques like HPLC or fluorescence-based detection .

Q. How should stock solutions of UDP-α-D-Galactose disodium salt be prepared to ensure activity?

The compound is water-soluble (up to 49 mg/mL or 80.29 mM at 25°C) . For stock preparation:

  • Dissolve in ultrapure water or buffer (pH 5.0–7.0) to avoid hydrolysis.
  • Centrifuge briefly to remove insoluble particulates.
  • Filter-sterilize (0.22 µm) and aliquot to prevent freeze-thaw degradation.
  • Store at -80°C for long-term stability (up to 2 years) .

Q. What storage conditions are optimal for maintaining UDP-α-D-Galactose disodium salt stability?

  • Powder : Store desiccated at -20°C to minimize hygroscopic degradation .
  • Solutions : Aliquot and store at -80°C; avoid repeated thawing.
  • Handling : Use anhydrous conditions (e.g., nitrogen glove boxes) for hygroscopic-sensitive experiments .

Advanced Research Questions

Q. How can researchers design kinetic assays to study galactosyltransferase activity using UDP-α-D-Galactose?

  • Substrate titration : Vary UDP-α-D-Galactose concentrations (e.g., 0.1–10 mM) while keeping acceptor molecules (e.g., glycoproteins) in excess .
  • Detection methods : Use radiolabeled UDP-[³H]-Galactose to quantify transferred galactose or employ fluorescent acceptors (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) .
  • Controls : Include negative controls (omitting enzyme or substrate) and competitive inhibitors (e.g., UDP-glucose analogs) to validate specificity .

Q. How can contradictory kinetic data between studies using UDP-α-D-Galactose be resolved?

Contradictions may arise from:

  • Purity variations : Verify substrate purity via HPLC (≥95% area% per USP standards) and check for UDP-glucose contamination .
  • Buffer conditions : Optimize pH (7.0–7.5) and ionic strength (e.g., 50 mM Tris-HCl) to match enzyme requirements .
  • Enzyme source : Compare kinetics across recombinant vs. native galactosyltransferases, as post-translational modifications affect activity .

Q. What experimental strategies mitigate the hygroscopic nature of UDP-α-D-Galactose disodium salt?

  • Lyophilization : Pre-weigh aliquots in a controlled-humidity environment (<10% RH) .
  • Desiccant use : Store powder with silica gel or molecular sieves in airtight containers .
  • Real-time monitoring : Measure water content via Karl Fischer titration before critical experiments .

Q. How can researchers confirm the specificity of a galactosyltransferase for UDP-α-D-Galactose?

  • Competitive inhibition assays : Co-incubate with structural analogs (e.g., UDP-glucose or UDP-N-acetylgalactosamine) and measure activity reduction .
  • Mutagenesis studies : Modify the enzyme’s active site (e.g., via site-directed mutagenesis) to assess binding affinity changes .

Q. What analytical techniques validate the structural integrity of UDP-α-D-Galactose disodium salt post-synthesis?

  • NMR spectroscopy : Confirm α-anomeric configuration and pyrophosphate linkage via ¹H/³¹P NMR .
  • Mass spectrometry (MS) : Use ESI-MS to verify molecular weight (610.27 Da) and detect degradation products (e.g., UDP or free galactose) .
  • HPLC : Monitor purity with ion-pair chromatography (C18 column, UV detection at 260 nm) .

Q. How does prolonged storage impact UDP-α-D-Galactose disodium salt stability, and how can degradation be quantified?

  • Stability assay : Incubate aliquots at 4°C, -20°C, and -80°C; periodically test enzymatic activity in a standard galactosyltransferase assay .
  • Degradation markers : Quantify UDP (λmax = 260 nm, ε = 9.9 L·mmol⁻¹·cm⁻¹) or free galactose via colorimetric assays (e.g., anthrone-sulfuric acid) .

Q. What methods are used to study cellular uptake and metabolism of UDP-α-D-Galactose?

  • Radiolabeled tracers : Use [³H]- or [¹⁴C]-labeled UDP-α-D-Galactose to track intracellular incorporation into glycans .
  • Inhibitor studies : Co-treat with nucleotide-sugar transporter inhibitors (e.g., phloretin) to assess uptake mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.